1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
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Overview
Description
7U85 hydrochloride is a compound known for its biocidal activity and potential as an antitumor agent . It is a benzo[c]carbazole propanediol derivative with the chemical formula C({22})H({25})ClN({2})O({2}) and a molecular weight of 384.90 g/mol . This compound has garnered interest in scientific research due to its promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7U85 hydrochloride involves multiple steps, starting from the appropriate benzo[c]carbazole precursor. The synthetic route typically includes:
Formation of the benzo[c]carbazole core: This step involves cyclization reactions to form the core structure.
Functionalization: Introduction of functional groups such as hydroxyl and amine groups through various organic reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 7U85 hydrochloride would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
7U85 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can introduce different substituents into the molecule, affecting its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
7U85 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its biocidal properties, including antibacterial and antifungal activities.
Medicine: Explored as a potential antitumor agent due to its ability to inhibit cancer cell growth.
Industry: Potential applications in the development of new pharmaceuticals and biocides.
Mechanism of Action
The mechanism of action of 7U85 hydrochloride involves its interaction with specific molecular targets within cells. It is believed to interfere with cellular processes critical for cell survival and proliferation. The exact pathways and targets are still under investigation, but it is known to induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
7U85 hydrochloride can be compared with other benzo[c]carbazole derivatives and similar biocidal compounds:
Benzo[c]carbazole derivatives: These compounds share a similar core structure but differ in their functional groups, affecting their biological activities.
Other biocidal agents: Compounds like triclosan and chlorhexidine also exhibit biocidal activity but have different chemical structures and mechanisms of action.
List of Similar Compounds
Triclosan: A widely used antibacterial and antifungal agent.
Chlorhexidine: An antiseptic effective against a broad range of microorganisms.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with biological activity, though it is primarily known for its carcinogenic properties.
Properties
CAS No. |
120097-91-8 |
---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |
InChI Key |
JVMISFXHWOKYOX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Canonical SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
120097-91-8 | |
Synonyms |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |
Origin of Product |
United States |
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